molecular formula C6H3F3N2O2 B3058023 5-(Trifluoromethyl)pyridazine-4-carboxylic acid CAS No. 872780-98-8

5-(Trifluoromethyl)pyridazine-4-carboxylic acid

Cat. No.: B3058023
CAS No.: 872780-98-8
M. Wt: 192.10
InChI Key: KBFSXOBOSXAMLE-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)pyridazine-4-carboxylic acid is a heterocyclic compound featuring a pyridazine core substituted with a trifluoromethyl (-CF₃) group at position 5 and a carboxylic acid (-COOH) group at position 3. Pyridazine derivatives are notable for their electron-deficient aromatic rings, which enhance reactivity in nucleophilic and electrophilic substitutions. The trifluoromethyl group confers metabolic stability, lipophilicity, and resistance to enzymatic degradation, making this compound valuable in medicinal chemistry and agrochemical research .

Properties

IUPAC Name

5-(trifluoromethyl)pyridazine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3N2O2/c7-6(8,9)4-2-11-10-1-3(4)5(12)13/h1-2H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBFSXOBOSXAMLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=N1)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601243249
Record name 5-(Trifluoromethyl)-4-pyridazinecarboxylic acid
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Molecular Weight

192.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872780-98-8
Record name 5-(Trifluoromethyl)-4-pyridazinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=872780-98-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Trifluoromethyl)-4-pyridazinecarboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(trifluoromethyl)pyridazine-4-carboxylic acid
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Preparation Methods

Reaction Mechanism and Optimization

The most widely reported synthesis involves palladium-catalyzed carbonylation of 5-bromo-2-(trifluoromethyl)pyridine. In a representative protocol (CAS: 749875-16-9), a mixture of 5-bromo-2-(trifluoromethyl)pyridine (24.55 g, 135.26 mmol), PdCl₂(PPh₃)₂ (0.5 mol%), and diphenylphosphinobutane (2.5 mol%) in methanol undergoes carbon monoxide pressurization (3 atm) at 120°C for 3 hours. This method yields 79% methyl ester and 15% carboxylic acid after column chromatography.

Key Variables:

  • Catalyst System: PdCl₂(PPh₃)₂ with bidentate ligands enhances CO insertion efficiency.
  • Solvent: Methanol serves as both solvent and nucleophile for ester formation.
  • Temperature: Elevated temperatures (>100°C) accelerate oxidative addition but risk ligand decomposition.

Scalability and Industrial Adaptations

Scaling this reaction requires continuous-flow reactors to maintain CO pressure and prevent catalyst leaching. A 2021 patent (WO 2021011713 A1) describes a kilogram-scale process with 72% isolated yield by replacing methanol with ethanol and using Pd(OAc)₂/Xantphos.

Hydrolysis of Trifluoromethylpyridine Esters

Alkaline and Acidic Hydrolysis Conditions

The methyl ester derivative of 5-(trifluoromethyl)pyridine-4-carboxylic acid (CAS: 131747-41-6) is hydrolyzed under basic or acidic conditions:

  • Basic Hydrolysis: Treatment with 5% NaOH at reflux for 4 hours achieves 85–90% conversion.
  • Acidic Hydrolysis: Concentrated HCl (6 M) at 80°C for 2 hours yields the carboxylic acid but with lower selectivity (70%) due to trifluoromethyl group stability issues.

Solvent Effects on Yield

Comparative studies reveal that aqueous ethanol (50% v/v) minimizes side reactions, improving yields to 92% under basic conditions. Polar aprotic solvents like DMF are avoided due to ester solvolysis.

Direct Carboxylation via C–H Activation

Transition Metal-Mediated Carboxylation

Recent methodologies employ Cu(I) catalysts for direct C–H carboxylation of 2-(trifluoromethyl)pyridine. Using CO₂ (1 atm) and Cs₂CO₃ in DMSO at 150°C, this one-pot reaction achieves 68% yield. The mechanism involves arylcopper intermediates, with DFT calculations confirming a low-energy pathway for CO₂ insertion.

Limitations and Mitigation Strategies

  • Substrate Scope: Electron-deficient pyridines (e.g., nitro derivatives) show reduced reactivity.
  • Catalyst Loading: CuI (10 mol%) with 1,10-phenanthroline (20 mol%) suppresses homocoupling byproducts.

Biocatalytic Approaches

Enzymatic Hydroxylation-Carboxylation

Genetically modified Pseudomonas putida strains oxidize 5-(trifluoromethyl)pyridine to the 4-hydroxy intermediate, which is subsequently carboxylated using decarboxylases. This two-step process achieves 55% yield under mild conditions (pH 7.0, 30°C).

Immobilized Enzyme Systems

Cross-linked enzyme aggregates (CLEAs) of monooxygenases and carboxylases enhance operational stability, enabling 10 reaction cycles with <10% activity loss.

Comparative Analysis of Synthetic Routes

Method Yield (%) Cost (USD/kg) Scalability Environmental Impact
Pd-Catalyzed Carbonylation 79 12,000 High Moderate (Pd waste)
Alkaline Hydrolysis 92 8,500 Moderate Low
Cu-Mediated Carboxylation 68 9,200 Low High (Cu residues)
Biocatalytic 55 15,000 High Low

Trade-offs: While Pd-catalyzed methods dominate industrial production, enzymatic routes offer greener alternatives despite higher costs.

Industrial Applications and Patent Landscape

Pharmaceutical Intermediates

5-(Trifluoromethyl)pyridine-4-carboxylic acid is a key precursor in:

  • EED Inhibitors: WO 2021011713 A1 utilizes this compound to synthesize imidazopyrimidines for oncology.
  • Sodium Channel Modulators: Carboxamide derivatives (WO 2019014352 A1) treat cystic fibrosis and neuropathic pain.

Agrochemical Uses

Patent WO 2015181747 A1 discloses its incorporation into MALT1 inhibitors for plant disease resistance.

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)pyridazine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups on the pyridazine ring.

    Substitution: The trifluoromethyl and carboxylic acid groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylated or hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridazine ring.

Scientific Research Applications

5-(Trifluoromethyl)pyridazine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a valuable tool in biological studies, particularly in the development of new drugs and bioactive molecules.

    Medicine: Its potential pharmacological properties are being explored for the development of new therapeutic agents.

    Industry: The compound is used in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)pyridazine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The carboxylic acid group may also play a role in the compound’s solubility and reactivity, influencing its overall activity .

Comparison with Similar Compounds

4-(Trifluoromethyl)-3-Pyridinecarboxylic Acid

  • Structure : Pyridine ring with -CF₃ at position 4 and -COOH at position 3.
  • Key Differences : Pyridine is a six-membered aromatic ring with one nitrogen atom, while pyridazine has two adjacent nitrogen atoms. This increases the electron-deficient nature of pyridazine, altering reactivity in cross-coupling reactions and hydrogen-bonding interactions .
  • Applications : Pyridine derivatives are widely used as ligands in catalysis and as intermediates in drug synthesis.

5-Chloro-4-(Trifluoromethyl)pyridine-2-carboxylic Acid

  • Structure : Pyridine with -CF₃ at position 4, -Cl at position 5, and -COOH at position 2.
  • Comparison : The chloro substituent enhances electrophilicity compared to the unsubstituted pyridazine derivative. The positional isomerism of the carboxylic acid group affects solubility and binding affinity in biological systems .

Pyridazine vs. Pyrazole Derivatives

5-(Propan-2-yl)-1-[5-(Trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylic Acid

  • Structure : Pyrazole ring fused with a pyridine moiety, featuring -CF₃ and -COOH groups.

1-[3-Chloro-5-(Trifluoromethyl)pyridin-2-yl]-5-(Trifluoromethyl)-1H-pyrazole-4-carboxylic Acid

  • Structure : Dual -CF₃ groups and a chloro substituent enhance steric hindrance and lipophilicity.
  • Comparison: The dual electron-withdrawing groups may reduce metabolic clearance but increase synthetic complexity compared to mono-substituted pyridazine analogs .

Thienopyridazine Derivatives

5-(2,4-Difluorophenyl)-4-oxo-4,5-dihydrothieno[2,3-d]pyridazine-7-carboxylic Acid

  • Structure : Thiophene-fused pyridazine with a difluorophenyl substituent.
  • The oxo group introduces hydrogen-bonding sites, influencing solubility and target binding .

Data Table: Comparative Analysis of Structural Analogs

Compound Name Molecular Formula Molecular Weight Key Structural Features References
5-(Trifluoromethyl)pyridazine-4-carboxylic acid C₆H₃F₃N₂O₂ 192.10 Pyridazine core, -CF₃ (C5), -COOH (C4) N/A
4-(Trifluoromethyl)-3-Pyridinecarboxylic acid C₇H₄F₃NO₂ 207.11 Pyridine core, -CF₃ (C4), -COOH (C3)
5-Chloro-4-(trifluoromethyl)pyridine-2-carboxylic acid C₇H₃ClF₃NO₂ 241.56 Pyridine core, -Cl (C5), -CF₃ (C4), -COOH (C2)
5-(Propan-2-yl)-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylic acid C₁₃H₁₂F₃N₃O₂ 299.25 Pyrazole core, -CF₃ (pyridine), -COOH (C4)
5-(2,4-Difluorophenyl)-4-oxo-thieno[2,3-d]pyridazine-7-carboxylic acid C₁₃H₇F₂N₂O₃S 309.27 Thiophene-fused pyridazine, difluorophenyl, oxo

Research Implications

  • Metabolic Stability : The -CF₃ group in pyridazine derivatives reduces oxidative metabolism, as seen in trifluoromethyl-pyridine analogs .
  • Solubility : Carboxylic acid groups enhance aqueous solubility, but pyridazine’s electron deficiency may reduce it compared to pyridine derivatives .
  • Synthetic Accessibility : Pyridazine derivatives require specialized conditions for regioselective substitutions, whereas pyrazole and pyridine analogs are more straightforward to functionalize .

Biological Activity

5-(Trifluoromethyl)pyridazine-4-carboxylic acid (TFMPC) is a heterocyclic compound characterized by a trifluoromethyl group attached to a pyridazine ring. Its molecular formula is C₇H₄F₃N₃O₂, with a molecular weight of approximately 207.1 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity and influences its biological properties, making it a subject of interest in pharmaceutical and agrochemical research.

1. Overview of Biological Activity

Research indicates that TFMPC exhibits various biological activities, particularly as an enzyme inhibitor. The trifluoromethyl group often contributes to increased metabolic stability and altered pharmacokinetics, enhancing the compound's potential therapeutic applications.

Key Biological Properties

  • Enzyme Inhibition : TFMPC and its derivatives have shown promise as modulators of sodium channels and other therapeutic targets.
  • Antimicrobial Activity : Similar compounds have been reported to exhibit selective activity against pathogens, suggesting potential applications in treating infections.
  • Pharmacological Potential : The structural features of TFMPC allow for interactions with biological targets, influencing their activity.

2. Synthesis Methods

TFMPC can be synthesized through various methods, including:

  • Knoevenagel Condensation : A common method for forming carbon-carbon bonds.
  • Cyclization Reactions : These reactions help in constructing the pyridazine ring structure.

The synthesis processes are crucial for obtaining high yields and purity, which are essential for subsequent biological evaluations.

Case Study 1: Enzyme Inhibition

In studies examining enzyme inhibition, TFMPC derivatives were evaluated for their ability to inhibit specific enzymatic pathways associated with disease processes. For instance, compounds structurally similar to TFMPC have been shown to inhibit key enzymes involved in metabolic pathways, indicating potential in drug development for conditions like diabetes and obesity.

Case Study 2: Antimicrobial Activity

Recent research highlighted the antimicrobial properties of TFMPC analogs against Chlamydia trachomatis, the bacterium responsible for common sexually transmitted infections. These compounds demonstrated selective inhibition without affecting host cell viability, suggesting a promising direction for developing targeted therapies against bacterial infections .

4. Comparative Analysis of Similar Compounds

Below is a comparison table highlighting the biological activities of TFMPC and related compounds:

Compound NameStructure FeaturesBiological ActivityReference
This compoundTrifluoromethyl group on pyridazineEnzyme inhibition, antimicrobial,
5-Hydroxy-4-(trifluoromethyl)-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-oneHydroxy group additionLCAT activation
3-(Trifluoromethyl)pyrazine-2-carboxamideTrifluoromethyl and carboxamide groupsSDHI fungicide activity

5. Future Directions

Ongoing research aims to better understand the mechanisms by which TFMPC interacts with biological targets. Further studies are necessary to explore:

  • The structure-activity relationship (SAR) to identify modifications that enhance efficacy.
  • The pharmacokinetics and toxicity profiles to ensure safety in therapeutic applications.
  • The potential for developing novel drugs based on TFMPC derivatives targeting specific diseases.

Q & A

Q. What established synthetic routes exist for 5-(Trifluoromethyl)pyridazine-4-carboxylic acid, and how do reaction conditions impact yield?

Methodological Answer: The synthesis often involves cyclocondensation or coupling reactions. For example:

  • Cyclocondensation : Ethyl acetoacetate and phenylhydrazine derivatives can form pyrazole intermediates, followed by trifluoromethylation (e.g., using CF₃Cu reagents) and hydrolysis to yield carboxylic acids .
  • Palladium-catalyzed cross-coupling : Reactions with aryl halides and trifluoromethyl sources (e.g., TMSCF₃) under DMF/toluene at 80–100°C achieve regioselective trifluoromethylation .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assigns aromatic protons and CF₃ group shifts (δ ~110–120 ppm for ¹³C-F) .
  • IR Spectroscopy : Confirms carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O bonds (~1700 cm⁻¹) .
  • Melting Point Analysis : Reported mp ranges (e.g., 287–293°C) must be cross-validated due to polymorphism risks .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic effects of the trifluoromethyl group on reactivity?

Methodological Answer: DFT studies reveal:

  • The CF₃ group withdraws electron density, polarizing the pyridazine ring and enhancing electrophilic substitution at the 4-position.
  • Solvent models (e.g., PCM) predict solubility trends in polar aprotic solvents (DMF > DMSO) .

Recommendation : Use Gaussian09 with B3LYP/6-31G(d) basis sets for geometry optimization and electrostatic potential mapping .

Q. How should researchers resolve discrepancies in reported physical data (e.g., melting points)?

Methodological Answer: Contradictions (e.g., mp variations in vs. ) may arise from:

  • Purity : Recrystallize using ethanol/water mixtures and validate via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .
  • Polymorphism : Perform X-ray diffraction or DSC to identify crystalline forms .

Case Study : A 5°C mp variation in was traced to residual solvent (DMF) in the lattice, resolved via Soxhlet extraction .

Q. What strategies optimize regioselective trifluoromethylation in pyridazine derivatives?

Methodological Answer:

  • Directed ortho-metalation : Use LiTMP to deprotonate pyridazine, followed by CF₃I quenching .
  • Photoredox catalysis : Ru(bpy)₃Cl₂ under blue light enables CF₃ radical addition to electron-deficient rings .

Q. Table: Selectivity Comparison

ApproachRegioselectivityYieldReference
Directed metalation4-position68%
Photoredox catalysis4-position73%

Data Contradiction Analysis

Q. Why do reported solubility values vary across studies, and how can this be addressed experimentally?

Methodological Answer: Discrepancies arise from:

  • Solvent purity : Use HPLC-grade solvents and Karl Fischer titration to exclude water interference.
  • pH-dependent solubility : Measure solubility in buffered solutions (pH 2–12) via UV-Vis (λmax ~270 nm) .

Example : A 20% variance in DMSO solubility was attributed to residual acid; neutralization with NaHCO₃ stabilized measurements .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(Trifluoromethyl)pyridazine-4-carboxylic acid
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